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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)acrylaldehyde

Cat. No.: B122093

Introduction

p-Coumaraldehyde, systematically known as (E)-3-(4-hydroxyphenyl)prop-2-enal, is a naturally
occurring phenolic compound belonging to the hydroxycinnamaldehyde family.[1][2] It is a key
intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in
terrestrial plants.[3][4] Beyond its fundamental role in plant biology, p-coumaraldehyde has
garnered interest from researchers in medicinal chemistry and drug development due to its
potential as an antitumor agent.[1][5]

The precise structural elucidation of such molecules is paramount for understanding their
biological activity and for quality control in synthetic applications. Spectroscopic techniques,
particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are
indispensable tools for this purpose. This technical guide provides an in-depth analysis of the
NMR and MS data of p-coumaraldehyde, offering a foundational reference for researchers. The
discussion is grounded in field-proven methodologies, explaining not just the data but the
rationale behind the spectroscopic observations, ensuring a self-validating and authoritative

resource.

Molecular Structure and Atom Numbering

p-Coumaraldehyde possesses a molecular formula of CoHsO2 and a molecular weight of
148.16 g/mol .[1][2][5] The structure consists of a para-substituted phenolic ring linked to a
trans-propenal side chain. For clarity in the subsequent spectroscopic assignments, the
following standardized numbering scheme is used.
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Caption: Molecular structure of p-Coumaraldehyde with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen
framework of an organic molecule. The data presented here is based on spectra acquired in
deuterated dimethyl sulfoxide (DMSO-ds), a common solvent capable of dissolving polar
compounds and revealing exchangeable protons like hydroxyls.[6][7]

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of p-coumaraldehyde in 0.6 mL of
DMSO-ds containing a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

 Instrumentation: Utilize a standard NMR spectrometer operating at a frequency of 400 MHz
or higher for optimal resolution.[7]

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
high signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a 30°
pulse angle, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum
to single lines for each unique carbon. A larger number of scans is typically required
compared to *H NMR. Common parameters include a spectral width of 0-220 ppm and a
relaxation delay of 2 seconds.

» Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier
transform, followed by phase and baseline correction to yield the final spectrum.

'H NMR Spectral Data

The *H NMR spectrum of p-coumaraldehyde is characterized by distinct signals corresponding
to the aldehydic, vinylic, aromatic, and phenolic protons. The chemical shifts (d) are highly
diagnostic of the electronic environment of each proton.
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Proton Assignment Chemical Shift (8, Multiplicity Coupling Constant
ppm) (J, Hz)

H9 (Aldehyde) 9.58 d 7.7

H7 7.61 d 15.8

H2, H6 7.61 d 8.6

H3, H5 6.84 d 8.6

H8 6.66 dd 158, 7.7

4-OH ~10.2 (broad s) S

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000611.[6]
Interpretation and Expertise:

» Aldehydic Proton (H9): The signal at 9.58 ppm is characteristic of an aldehyde proton, which
is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic
effect of the carbonyl group. It appears as a doublet due to coupling with the adjacent vinylic
proton, H8.

 Vinylic Protons (H7, H8): The protons on the propenal side chain, H7 and H8, appear as
doublets or a doublet of doublets. The large coupling constant of ~15.8 Hz between them is
definitive proof of a trans (E) configuration across the double bond, a crucial stereochemical
detail.

e Aromatic Protons (H2, H6, H3, H5): The para-substitution pattern on the benzene ring gives
rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons
ortho to the electron-donating hydroxyl group (H3, H5) are shielded and appear upfield
(~6.84 ppm), while the protons ortho to the electron-withdrawing aldehyde-substituted vinyl
group (H2, H6) are deshielded and appear downfield (~7.61 ppm).[6]

e Phenolic Proton (4-OH): The hydroxyl proton signal is typically broad due to chemical
exchange and its chemical shift can vary with concentration and temperature. In DMSO-des, it
is clearly observable.
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3C NMR Spectral Data

The proton-decoupled 3C NMR spectrum provides a count of the unique carbon atoms in the
molecule and information about their chemical nature (sp?, sp3, carbonyl, etc.).

Carbon Assignment Chemical Shift (6, ppm)
C9 (Carbonyl) 194.04
C4 160.60
Cc7 153.75
C2,C6 130.95
C1l 125.42
C8 125.21
C3,C5 115.95

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000611.[6]
Interpretation and Expertise:

e Carbonyl Carbon (C9): The signal at 194.04 ppm is unequivocally assigned to the aldehyde
carbonyl carbon, which is the most downfield signal in the spectrum.

o Oxygenated Aromatic Carbon (C4): The carbon directly attached to the hydroxyl group (C4)
is significantly deshielded by the oxygen atom, appearing at 160.60 ppm.

» Aromatic and Vinylic Carbons: The remaining sp? carbons of the aromatic ring and the vinyl
group resonate in the typical range of 115-154 ppm. The assignments are confirmed using
2D NMR techniques like HSQC and HMBC.

2D NMR for Structural Validation

Two-dimensional NMR experiments provide correlational data that validates the assignments
made from 1D spectra.
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e COSY (Correlation Spectroscopy): This experiment reveals proton-proton (*H-*H) coupling
networks. For p-coumaraldehyde, it would show a clear correlation between H9-H8, H8-H7,
and between the adjacent aromatic protons H2-H3 and H5-H6 (though the latter may be
weak in an AA'BB' system).

o HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly
to the carbons they are attached to, confirming the assignments for all C-H pairs (e.g., H7 to
C7, H3/H5 to C3/C5).

« HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the
connectivity across the entire molecule. It shows correlations between protons and carbons
that are two or three bonds away.
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Caption: Key HMBC correlations confirming the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a
molecule. Tandem MS (MS/MS) experiments further offer structural insights by analyzing
fragmentation patterns.

Experimental Protocol: MS Data Acquisition

o Sample Preparation: Prepare a dilute solution of p-coumaraldehyde in a suitable solvent like
methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source, which is a soft ionization technique suitable for polar molecules, minimizing
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premature fragmentation.

o Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The protonated
molecule [M+H]* is expected at an m/z corresponding to the molecular weight plus the mass
of a proton.

e Tandem MS (MS/MS): Isolate the [M+H]* ion (m/z 149.06) and subject it to collision-induced
dissociation (CID) to generate fragment ions.

MS Data and Fragmentation Analysis

e Molecular lon: p-Coumaraldehyde (CoHsO2) has a monoisotopic mass of 148.0524 Da. In
ESI-MS positive mode, it is detected as the protonated molecule [M+H]* at m/z 149.0598.[2]

o Fragmentation Pattern: The fragmentation is predictable and provides a structural fingerprint.
The propenal chain and the phenolic ring are key sites for fragmentation.

[M+H]*
m/z 149.06

- CO (28 Da)

- H20 (18 Da)

[M+H - COJ* [M+H - H20]*
m/z 121.06 m/z 131.05
L CO (28 Da)

Tropylium-like ion
m/z 103.05

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway for p-Coumaraldehyde.
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Interpretation and Expertise:

e Loss of Carbon Monoxide: A characteristic fragmentation for aldehydes is the neutral loss of
carbon monoxide (CO, 28 Da) from the parent ion, leading to a significant fragment at m/z
121.06.[2]

e Loss of Water: The presence of the phenolic hydroxyl group allows for the neutral loss of
water (H20, 18 Da), resulting in a fragment at m/z 131.05.[2]

o Further Fragmentation: The fragment at m/z 131.05 can subsequently lose CO to yield a
fragment at m/z 103.05, likely a stable tropylium-like ion structure.[2] This cascade of
fragmentation provides a robust confirmation of the core structure.

Conclusion

The structural identity of p-coumaraldehyde is unequivocally established through the
synergistic use of NMR spectroscopy and mass spectrometry. *H and 3C NMR provide a
detailed map of the carbon-hydrogen framework, with 2D NMR experiments confirming the
connectivity and stereochemistry. Mass spectrometry corroborates the molecular formula and
reveals characteristic fragmentation patterns that serve as a structural fingerprint. The data and
interpretations presented in this guide offer a comprehensive and authoritative reference for
researchers, ensuring accuracy and confidence in the identification and use of this important
natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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